Ethyl 2-chloroquinoline-6-carboxylate
Overview
Description
Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of quinoline derivatives, including ethyl 2-chloroquinoline-6-carboxylate, can be achieved through various methods. Some of the common synthetic routes include:
Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of a base.
Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Ethyl 2-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts such as nano ZnO and ionic liquids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-chloroquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of ethyl 2-chloroquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The specific molecular targets and pathways involved depend on the biological activity being studied .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-chloroquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPURZVGHLAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591183 | |
Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-56-0 | |
Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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